molecular formula C18H18N2OS B5462217 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide

2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide

Cat. No. B5462217
M. Wt: 310.4 g/mol
InChI Key: ULDRMIZAQIHRHT-SDNWHVSQSA-N
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Description

2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide, also known as CETAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CETAA belongs to the class of acrylamide derivatives and has a unique chemical structure that makes it suitable for various biological applications.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide is not fully understood, but it is believed to act on various molecular targets in cells. 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide can inhibit the growth and proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide is its relatively simple synthesis process, which makes it easy to produce in large quantities. 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide also exhibits potent biological activity, making it a promising candidate for drug development. However, one of the limitations of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide. One area of interest is the development of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the molecular targets and mechanisms of action of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide, which could provide insights into its therapeutic potential. Additionally, further research is needed to optimize the synthesis process of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide and improve its solubility in water to facilitate its use in various experiments.

Synthesis Methods

The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide involves the reaction of 4-ethylphenyl isocyanate with 5-ethyl-2-thiophene carboxylic acid to produce the corresponding acid chloride. The acid chloride is then reacted with acryloyl chloride in the presence of a base to form 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide. The overall synthesis process is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-cyano-N-(4-ethylphenyl)-3-(5-ethyl-2-thienyl)acrylamide has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.

properties

IUPAC Name

(E)-2-cyano-N-(4-ethylphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-13-5-7-15(8-6-13)20-18(21)14(12-19)11-17-10-9-16(4-2)22-17/h5-11H,3-4H2,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDRMIZAQIHRHT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)CC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)CC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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